molecular formula C7H6BrFO B1287059 3-Bromo-4-fluoroanisole CAS No. 1161497-23-9

3-Bromo-4-fluoroanisole

Cat. No.: B1287059
CAS No.: 1161497-23-9
M. Wt: 205.02 g/mol
InChI Key: LYIGJBQYDRJPIR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoroanisole is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-fluoro-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselectivity in Synthesis

The compound 2-Bromo-1-fluoro-4-methoxybenzene is used in the field of organic synthesis, particularly for its role in chemoselectivity. It is involved in cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes, demonstrating significant chemo- and regio-selectivity. This process is crucial for the synthesis of various fluorobenzoic acid derivatives from available materials, contributing to the efficient production of these valuable compounds (Boyarskiy et al., 2010).

Electrolyte Additive for Lithium-Ion Batteries

In the field of energy storage, 2-Bromo-1-fluoro-4-methoxybenzene has shown potential as an electrolyte additive for lithium-ion batteries. It can form a polymer film at high voltages, providing overcharge protection and improving the thermal stability of lithium-ion batteries. This additive also helps in lowering the flammability of the electrolyte, enhancing the safety of these batteries (Zhang Qian-y, 2014).

Application in Liquid Crystal Synthesis

This compound plays a role in the synthesis of liquid crystals. It is used in the preparation of enantiopure trioxadecalin derived liquid crystals. The nature of the phenyl substituent in these molecules, which can be derived from 2-Bromo-1-fluoro-4-methoxybenzene, significantly influences their mesogenic properties. This application is crucial in the development of advanced materials for displays and optical devices (Bertini et al., 2003).

Mechanism of Action

3-Bromo-4-fluoroanisole, also known as 2-Bromo-1-fluoro-4-methoxybenzene or 2-Bromo-1-fluoro-4-methoxy-benzene, is a chemical compound with the formula C7H6BrFO . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura coupling reaction . This reaction results in the formation of carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, safety data sheets suggest that this compound should be kept in a dark place, sealed in dry, room temperature conditions to maintain its stability .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful by inhalation, in contact with skin, and if swallowed . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-fluoro-4-methoxybenzene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the biomolecules involved.

Molecular Mechanism

At the molecular level, 2-Bromo-1-fluoro-4-methoxybenzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, the compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus halting the enzyme’s catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-fluoro-4-methoxybenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Bromo-1-fluoro-4-methoxybenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

2-Bromo-1-fluoro-4-methoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular function.

Transport and Distribution

Within cells and tissues, 2-Bromo-1-fluoro-4-methoxybenzene is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting its overall biological effects.

Subcellular Localization

The subcellular localization of 2-Bromo-1-fluoro-4-methoxybenzene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-bromo-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGJBQYDRJPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590734
Record name 2-Bromo-1-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161497-23-9
Record name 2-Bromo-1-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-fluoro-4-methoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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